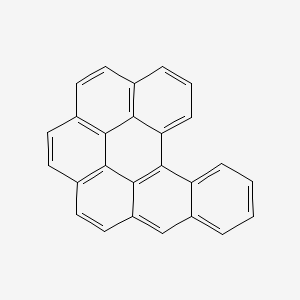

Dibenzo(a,ghi)perylene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. up.ac.za They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgregenesis.com Dibenzo(a,ghi)perylene is a specific member of this extensive family, characterized by its distinct seven-ring structure. ontosight.ai

Evolution of Research Perspectives on this compound

Early research on PAHs was largely driven by the discovery of their presence in coal tar and their association with occupational cancers. nih.gov Initial studies focused on identifying and quantifying these compounds in various environmental matrices. nih.govredalyc.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), has been crucial in separating and identifying individual PAH isomers, including the various forms of this compound. ontosight.ai

More recent research has shifted towards understanding the specific mechanisms of action of individual PAHs. For instance, studies have investigated the metabolic activation of benzo[ghi]perylene (B138134), a related compound, and its potential to form DNA adducts, which can lead to mutations and cancer. nih.gov While research on this compound itself is less extensive than for some other PAHs, the principles learned from compounds like benzo[a]pyrene (B130552) and benzo[ghi]perylene guide the investigation into its properties. nih.gov The focus has also expanded to include the synthesis of these complex molecules to provide pure standards for analytical and toxicological studies and to explore their potential applications in materials science. ontosight.aimdpi.com A 2024 doctoral thesis highlighted the synthetic challenges and reactivity of benzo[ghi]perylene, indicating a continued academic interest in these complex structures. ucalgary.ca

Scope and Significance of this compound in Advanced Chemical Studies

The significance of this compound in advanced chemical studies stems from several key areas:

Environmental Chemistry: As a high molecular weight PAH, this compound is a marker for pyrogenic (combustion-related) pollution sources. redalyc.org Its presence and concentration in environmental samples can help to identify the origins of PAH contamination. redalyc.org Due to their hydrophobicity, high molecular weight PAHs like this compound tend to persist in soil and sediment. chemclassjournal.com

Analytical Chemistry: The complex mixtures of PAHs found in environmental samples present a significant analytical challenge. this compound, along with its isomers, serves as a target analyte in the development of more sophisticated separation and detection methods. grafiati.com The synthesis of pure this compound and its derivatives is essential for creating certified reference materials for accurate quantification. ontosight.ai

Materials Science: The planar, conjugated structure of this compound and related PAHs gives them unique optical and electronic properties. ontosight.aiontosight.ai This has led to research into their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where high thermal stability, photostability, and fluorescence are desirable. ontosight.aiontosight.ai

Toxicology and Health: While the toxicology of this compound is not as extensively studied as some other PAHs, its classification as a PAH raises concerns about its potential carcinogenicity and other adverse health effects. ontosight.ai Research into the metabolism and genotoxicity of related compounds provides a framework for assessing the potential risks associated with exposure to this compound. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₈H₁₄ |

| Molar Mass | 350.41 g/mol |

| Appearance | Solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Water Solubility | Insoluble |

Data compiled from various sources, specific experimental values for this compound are not consistently reported in the reviewed literature. The properties of related PAHs suggest it is a solid with very low water solubility.

Structure

3D Structure

Properties

CAS No. |

6596-37-8 |

|---|---|

Molecular Formula |

C26H14 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

heptacyclo[12.12.0.02,11.03,8.04,25.017,26.019,24]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21,23,25-tridecaene |

InChI |

InChI=1S/C26H14/c1-2-6-20-18(4-1)14-19-13-12-17-11-10-16-9-8-15-5-3-7-21-22(15)23(16)24(17)25(19)26(20)21/h1-14H |

InChI Key |

DECRKOPMWFTBLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC7=C6C5=C(C=C7)C=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzo A,ghi Perylene and Its Derivatives

Traditional and Modern Synthetic Routes to the Dibenzo(a,ghi)perylene Core

The construction of the this compound core and related structures like benzo[ghi]perylene (B138134) often utilizes annulative π-extension (APEX) strategies. nih.govnih.gov This approach involves extending the π-system of a pre-existing aromatic core. Among these methods, the Diels-Alder cycloaddition has emerged as a powerful and efficient tool for the one-step construction of the fused ring systems characteristic of these complex PAHs. nih.govresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, provides a direct route to π-extended PAHs by reacting a diene with a dienophile. researchgate.net In the context of benzo[ghi]perylene synthesis, the bay region of the perylene (B46583) molecule acts as the diene component, reacting with various dienophiles to build the additional benzene (B151609) ring. nih.govnih.gov This strategy is valued for its synthetic efficiency in creating complex aromatic structures in a single step. nih.govresearchgate.net

The reaction between perylene and maleic anhydride (B1165640) represents one of the earliest examples of a Diels-Alder cycloaddition to the bay position of the perylene core, first reported by Clar in 1932. nih.gov This reaction is typically carried out in nitrobenzene, which serves as both a solvent and an oxidizing agent, at reflux temperatures for 1 to 1.5 hours. nih.gov The process yields benzoperylene dicarboxylic anhydride with a reported yield of 45%. nih.gov This anhydride product is a valuable intermediate, opening pathways to the synthesis of larger, complex molecules like coronene bisimides. nih.gov

Table 1: Diels-Alder Reaction of Perylene with Maleic Anhydride

| Reactants | Dienophile | Conditions | Product | Yield |

| Perylene | Maleic Anhydride | Nitrobenzene (solvent/oxidant), Reflux (202°C), 1-1.5 h | Benzoperylene dicarboxylic anhydride | 45% |

The synthesis of the parent benzo[ghi]perylene can be achieved through the cycloaddition of acetylene to the bay region of perylene. nih.gov A practical approach involves the in situ generation of acetylene from a precursor like 2-nitroethanol. researchgate.net In one reported method, the reaction between perylene and 2-nitroethanol in the presence of phthalic anhydride in a pressure vessel at 175°C for four days afforded benzo[ghi]perylene in 58% yield. researchgate.net

Masked acetylene equivalents, such as phenyl vinyl sulfoxide, have also been employed. nih.gov However, this specific reaction proved to be inefficient, resulting in a very poor yield of less than 10% after four days, with challenges arising from the polymerization and decomposition of the dienophile. nih.gov In contrast, reactions with activated acetylenes, such as dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate, can be highly effective. nih.govresearchgate.net For instance, the reaction between perylene and diethyl acetylenedicarboxylate in p-cymene at 185°C in a pressure vessel for 24 hours resulted in a 96% yield of the corresponding product. nih.gov

Table 2: Cycloaddition of Perylene with Acetylene and Equivalents

| Dienophile (Source) | Conditions | Product | Yield |

| Acetylene (from 2-nitroethanol) | Phthalic anhydride, o-Cl2C6H4, 175°C, 4 days | Benzo[ghi]perylene | 58% |

| Phenyl vinyl sulfoxide | Pressure vessel, 155°C, 4 days | Benzo[ghi]perylene | <10% |

| Diethyl acetylenedicarboxylate | p-cymene, 185°C, 24 h | Diethyl benzo[ghi]perylene-1,2-dicarboxylate | 96% |

Alkyl acrylates serve as effective dienophiles for the synthesis of benzo[ghi]perylene derivatives. mdpi.com For example, the reaction of perylene with methyl acrylate at 220°C for four days in the presence of p-chloranil and p-hydroxyanisole yielded the corresponding benzo[ghi]perylene derivative. researchgate.net However, the isolated yield was modest at 39%. researchgate.net Similarly, the reaction with isobutyl acrylate under reflux conditions (132°C) with p-chloranil and p-hydroxyanisole also resulted in a low yield of 39%, with a perylene conversion of only 64%. mdpi.com Using a higher boiling acrylate improved the conversion of perylene to nearly quantitative levels, but difficulties in separating the pure product kept the isolated yield low at 41%. mdpi.com

Table 3: Cycloaddition of Perylene with Alkyl Acrylates

| Dienophile | Conditions | Yield | Notes |

| Methyl acrylate | p-chloranil, p-hydroxyanisole, 220°C, 4 days | 39% | - |

| Isobutyl acrylate | p-chloranil, p-hydroxyanisole, Reflux (132°C) | 39% | Perylene conversion of 64% |

| Higher boiling acrylate | - | 41% | Almost quantitative perylene conversion, but difficult separation |

The reaction of perylene with diarylacetylenes provides a synthetic route to 1,2-diarylbenzo[ghi]perylenes. researchgate.netresearchgate.net This transformation typically requires high temperatures (280-300°C) and can be performed using an excess of molten perylene, which can later be removed via sublimation. researchgate.netresearchgate.net This method allows for the synthesis of various functionalized derivatives with yields reaching up to 50%. researchgate.net The reaction of perylene with diarylbutadiyne proceeds in a similar fashion, where one of the triple bonds acts as the dienophile. nih.gov This initial cycloaddition is followed by a rapid cycloaromatization, constituting a domino-type reaction sequence. nih.gov

Table 4: Cycloaddition of Perylene with Diarylacetylenes

| Dienophile | Conditions | Product | Yield |

| Diarylacetylenes | Excess molten perylene, 280-300°C, 72 h | 1,2-diarylbenzo[ghi]perylenes | Up to 50% |

| Diarylbutadiyne | High temperature | Aryl-(arylethynyl)benzo[ghi]perylene intermediate, followed by cycloaromatization | - |

The synthesis of benzo[ghi]perylene and its derivatives from perylene via the Diels-Alder reaction is a form of annulative π-extension (APEX), a powerful strategy for constructing π-extended PAHs. nih.govnih.gov The mechanism involves a [4+2] cycloaddition where the bay region of the perylene core functions as the diene. nih.gov The initial cycloaddition forms a non-aromatic adduct. nih.gov This intermediate must then undergo a rearomatization step to form the final, stable polycyclic aromatic product. nih.gov This aromatization can proceed through several pathways, including the evolution of hydrogen or oxidative dehydrogenation, often facilitated by an oxidizing agent like nitrobenzene or p-chloranil present in the reaction mixture. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to better understand the reactivity and mechanism of these bay-region cycloadditions. nih.gov

Diels-Alder Cycloaddition Strategies for Benzo[ghi]perylene

Targeted Synthesis of this compound Derivatives

Beyond the synthesis of the parent hydrocarbon, significant research has focused on preparing derivatives with specific functional groups or structural modifications to tune their electronic and physical properties.

Functionalized derivatives of this compound are often prepared from key intermediates. A versatile precursor is benzo[ghi]perylene-1,2-dicarboxylic anhydride. This anhydride serves as a building block for a variety of N-substituted benzoperylene monoimide (BPI) fluorophores. researchgate.netnih.gov

The synthesis involves the condensation of the anhydride with "swallow tail" alkyl amines. researchgate.netnih.gov This reaction produces highly fluorescent and soluble dyes. These BPIs are noted for their strong absorption in the near-UV region and visible fluorescence, which exhibits positive solvatochromism—their emission wavelength shifts to longer wavelengths in more polar solvents. researchgate.netnih.gov

Table 2: Photophysical Properties of a Representative N-substituted Benzoperylene Monoimide researchgate.netnih.gov

| Property | Value |

| Molar Absorptivity (ε₃₃₄) | 79,000 M⁻¹ cm⁻¹ |

| Emission λ (Hexane) | 469 nm |

| Emission λ (Ethanol) | 550 nm |

| Fluorescence Quantum Yield | 0.27–0.44 |

| Excited-State Lifetime | 6.5–9.6 ns |

The incorporation of heteroatoms, such as nitrogen, into the aromatic core of PAHs can significantly alter their electronic properties. A direct method for synthesizing aza-analogs of this compound is through a Diels-Alder reaction on the perylene bay region. mdpi.comresearchgate.net

The synthesis of 1,2-diazabenzo[ghi]perylene derivatives has been accomplished by the cycloaddition of dialkyl diazene dicarboxylates to perylene. mdpi.comresearchgate.net This reaction proceeds at elevated temperatures (160°C) and provides the heteroatom-incorporated structure in moderate yields. mdpi.comresearchgate.net

Table 3: Synthesis of 1,2-Diazabenzo[ghi]perylene Derivatives mdpi.comresearchgate.net

| Dienophile (R group) | Temperature | Time | Yield |

| Ethyl (Et) | 160°C | 1.5 h | 40% |

| Isopropyl (i-Pr) | 160°C | 4.5 h | 32% |

Modification of the bay region of this compound is crucial for creating functional materials. A key intermediate for these modifications is benzo[ghi]perylene-1,2-dicarboxylic anhydride , which has a structure analogous to a diketone derivative at the bay region.

This anhydride is synthesized through a Diels-Alder reaction between perylene and maleic anhydride. researchgate.net The reaction is carried out in the presence of a strong oxidizing agent, such as p-chloranil, at a high temperature of 200°C, achieving a high yield of 97.6%. researchgate.net This stable intermediate is the starting point for the synthesis of the N-substituted monoimides described in section 2.2.1. researchgate.netnih.gov Reaction of the anhydride with amines leads to the formation of imides, which are important functional dyes and electronic materials. researchgate.net

Synthesis of N-substituted Benzo[ghi]perylene Monoimides

The synthesis of N-substituted Benzo[ghi]perylene monoimides (BPIs) is a notable area of research, primarily due to their fluorescent properties. nih.govresearchgate.net A common and effective method involves a two-step process. acs.org The first step is the synthesis of the precursor, benzo[ghi]perylene-1,2-dicarboxylic anhydride. acs.org This is typically achieved through a Diels-Alder reaction between perylene and maleic anhydride. researchgate.net To drive the reaction and subsequent aromatization of the newly formed ring, a strong oxidizing agent like p-chloranil is used at high temperatures, often in molten maleic anhydride which also acts as the solvent. researchgate.netacs.org This reaction can be highly efficient, with yields reportedly exceeding 97%. researchgate.net

The second step is the condensation of the benzo[ghi]perylene-1,2-dicarboxylic anhydride intermediate with various primary amines. nih.gov To enhance solubility in a range of organic solvents, "swallow tail" alkyl amines are frequently used. nih.govacs.org This condensation reaction produces the final N-substituted benzo[ghi]perylene monoimide fluorophores. nih.gov These resulting compounds are characterized by strong absorption in the near-UV spectrum and fluorescence in the visible range. nih.govacs.org

Advancements in Reaction Engineering for this compound Synthesis

Modern reaction engineering has introduced significant advancements that offer enhanced control, efficiency, and scalability for the synthesis of complex molecules like this compound. The shift from traditional batch reactors to continuous flow systems, particularly photoreactors, represents a key development in this field.

Development and Optimization of Flow Photoreactor Systems for this compound Production

Flow photoreactors are engineered to overcome the limitations of conventional batch systems, which often suffer from imprecise reaction control and inaccurate temperature management. peschl-inc.comphotoreactors.com Modern systems, such as the photoFLOW reactor, feature designs where the reaction mixture is pumped through chemically inert FEP or glass tubes coiled around a central high-performance light source (e.g., LED or medium-pressure lamp). peschl-inc.comphotoreactors.com This entire assembly is typically submerged in a temperature-controlled bath, ensuring precise thermal conditions throughout the process. peschl-inc.com

This configuration ensures that photons are used efficiently with minimal reflection losses. photoreactors.com The precise control over parameters like flow rate, temperature, and irradiation intensity allows for the optimization of photochemical reactions. peschl-inc.com A significant advantage is the ability to limit the formation of unwanted by-products that can result from over-irradiation, a common issue in batch reactors. peschl-inc.comphotoreactors.com Furthermore, these systems are scalable; parameters evaluated in a laboratory setup can be used to successfully scale up to commercial production levels. peschl-inc.comphotoreactors.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry involves the continuous movement of reactants through a reactor, in contrast to traditional batch processing where reactants are mixed in a single vessel. aurigeneservices.com This approach offers superior process control, increased safety, and greater reproducibility. aurigeneservices.comresearchgate.net A typical continuous-flow system consists of precision pumps to feed reactants, specialized reactors (such as tubular or microreactors), and heat exchangers for temperature control. aurigeneservices.com

This methodology allows for the safe handling of hazardous materials and can lead to higher throughput. researchgate.net For multi-step syntheses, flow systems can be "telescoped," where the output from one reactor is directly fed into a subsequent one, avoiding the isolation and purification of intermediates. aurigeneservices.com Scaling up in continuous flow is often achieved through "numbering-up" or "scaling-out," where multiple smaller reactors are operated in parallel, rather than increasing the size of a single reactor. scielo.brscielo.br This approach maintains the advantageous high surface-to-volume ratio and efficient heat and mass transfer characteristics of smaller reactors. researchgate.netscielo.br

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. The synthesis of the key intermediate, benzo[ghi]perylene-1,2-dicarboxylic anhydride, serves as an excellent example of how reaction parameters influence the outcome. The choice of solvent, oxidizing agent, temperature, and reaction time can dramatically alter the efficiency of the synthesis.

For instance, the initial synthesis described by Clar in 1932, using nitrobenzene as both a solvent and an oxidizing agent at reflux for over an hour, resulted in a 45% yield. nih.gov Subsequent modifications, such as using molten maleic anhydride as the solvent and the more potent oxidizing agent p-chloranil, drastically reduced the reaction time to just 10 minutes while increasing the yield to over 97%. nih.gov This highlights the importance of systematically adjusting parameters to achieve optimal results. The goal of optimization is to find the best balance between reaction conversion (the amount of starting material consumed) and selectivity (the proportion of consumed reactant that forms the desired product). scielo.br

The following table details various reported conditions for the synthesis of the benzo[ghi]perylene-1,2-dicarboxylic anhydride precursor, illustrating the impact of different methodologies on reaction yield.

| Reagents | Oxidizing Agent | Solvent | Conditions | Time | Yield (%) |

| Perylene, Maleic Anhydride | Nitrobenzene | Nitrobenzene | Reflux | 1-1.5 h | 45% |

| Perylene, Maleic Anhydride | p-Chloranil | Molten Maleic Anhydride | Reflux | 10 min | >97% |

| Perylene, Maleic Anhydride | p-Chloranil | None | Oil bath at 240 °C | 10 min | 100% |

| Perylene, Maleic Anhydride | p-Chloranil | Nitrobenzene | 190-200 °C | 20 min | - |

| Perylene, Maleic Anhydride | p-Chloranil | Chloroform | 140 °C | 24 h | >99% |

Theoretical and Computational Investigations of Dibenzo A,ghi Perylene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide significant insights into the fundamental electronic properties and reactivity of dibenzo(a,ghi)perylene. These computational approaches allow for a detailed examination of its molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It has been successfully applied to study the formation of hydrocarbon radicals and related hydrogen transfer pathways for various polycyclic aromatic hydrocarbons (PAHs), including this compound. nih.gov DFT calculations are instrumental in determining optimized molecular geometries and understanding the reactivity of such compounds. nih.govmdpi.com These computational techniques can elucidate relationships between the structural and biological parameters of organic molecules by correlating biological activity with computable physiochemical properties. nih.gov

The accuracy of DFT calculations in predicting electronic energies is crucial for identifying astrophysically relevant molecules for laboratory studies. dntb.gov.ua For instance, time-dependent DFT (TD-DFT) has been used to calculate the energetics, vibrational frequencies, and normal coordinates of the excited states of benzo[ghi]perylene (B138134). dntb.gov.ua Furthermore, DFT calculations can be used to understand the impact of molecular structure on electronic properties, such as the absorption and emission spectra of F-PAHs (fluorine-containing polycyclic aromatic hydrocarbons). mdpi.com

| Parameter | Significance | Example Application |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. | Determination of bond lengths and angles in this compound. nih.gov |

| Electronic Energy | Provides insight into the stability and reactivity of the molecule. | Comparison of the stability of different PAH isomers. dntb.gov.ua |

| HOMO-LUMO Gap | Indicates the energy required for electronic excitation and relates to chemical reactivity. | Assessing the potential of a molecule to act as a photosensitizer. |

| Vibrational Frequencies | Corresponds to the energies of molecular vibrations, useful for interpreting infrared spectra. | Identification of functional groups and confirmation of stable structures. dntb.gov.ua |

Computational studies have been employed to investigate the mechanisms of hydrogen transfer in radicals of this compound. nih.gov These reactions are significant in processes like chemical vapor infiltration. nih.gov DFT calculations have shown that the energy barrier for hydrogen transfer between two bay sites can be as low as approximately 4.0 kcal mol⁻¹, suggesting that this process can occur almost spontaneously. nih.gov Furthermore, it has been found that hydrogen transfer reactions between two armchair sites have a lower energy barrier compared to those between two zigzag sites. nih.gov The rates of these hydrogen transfer reactions are calculated using transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, with input from DFT calculations. nih.gov

The cycloaddition reactivity of this compound, particularly in its bay regions, has been a subject of theoretical investigation. The Diels-Alder reaction, for instance, is a key strategy for expanding the core of PAHs. mdpi.com Computational calculations have revealed that the activation energy for the cycloaddition of disubstituted acetylenes to the bay regions of perylene (B46583) and its derivatives is primarily dependent on the dienophile rather than the diene structure. mdpi.com For example, the cycloaddition of phenyl vinyl sulfoxide to perylene to form benzo[ghi]perylene has been reported, although with a low yield. mdpi.com

| Reactants | Reaction Type | Calculated Activation Energy (ΔETS) | Reference |

|---|---|---|---|

| Perylene + Disubstituted Acetylenes | Diels-Alder Cycloaddition | Primarily dependent on the dienophile | mdpi.com |

| Terrylene + Molecular Oxygen | Photochemical Cycloaddition | <0.8 eV (for intermediate to product transition) | researchgate.net |

The concept of π-electron sextets, based on Clar's rule, is used to predict the site-selective reactivity of PAHs. The distribution of these sextets influences the aromatic character of different regions of the molecule, thereby dictating the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, theoretical models can predict which of its various edges (e.g., armchair, zigzag) are more susceptible to chemical reactions.

In Silico Modeling of Molecular Binding to Biological Receptors

In silico methods, such as molecular docking, provide a rapid and accessible approach for evaluating the interaction between ligands like this compound and biological receptors. nih.gov These computational techniques are instrumental in predicting the binding affinity and potential biological activity of chemical compounds.

A notable study utilized Autodock Vina to investigate the binding potential of various polycyclic aromatic hydrocarbons (PAHs), including this compound, with the human Toll-Like Receptor 4 (TLR4). nih.gov TLR4 is a key receptor in the innate immune system that, upon binding with specific ligands, can trigger a proinflammatory response. nih.gov The computational analysis aimed to assess the potential pro-inflammatory effects of these compounds by determining their binding affinity to TLR4. nih.gov

The results of the docking simulations identified this compound as having a significant binding affinity for TLR4. nih.gov Specifically, it ranked as the second-highest among the 14 PAHs studied, with a binding affinity of -9.0 kcal/mol. nih.gov This was surpassed only by indeno(1,2,3-cd)pyrene, which had a binding affinity of -10.0 kcal/mol. nih.gov The visualization of the docked complex revealed that the interactions between this compound and the receptor's active site are primarily van der Waals forces. nih.gov The compound was found to interact with five different amino acid residues with hydrophobic side chains: Leu-61, Val-48, Phe-119, Ile-52, and Val-135. nih.gov

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Indeno(1,2,3-cd)pyrene | -10.0 |

| This compound | -9.0 |

| Benzo[a]pyrene (B130552) | -8.9 |

Spectroscopic and Electrochemical Properties Simulations (Excluding Experimental Measurements of Physical Properties)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic and electrochemical properties of polycyclic aromatic hydrocarbons like this compound. rsc.orgresearchgate.netresearchgate.net These computational methods allow for the prediction of electronic structures, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net The energies of these frontier orbitals are fundamental to understanding a molecule's electrochemical behavior and its electronic absorption and emission spectra. rsc.orgresearchgate.netresearchgate.net

For instance, DFT calculations can effectively model how the introduction of different substituent groups or heteroatoms into a perylene core stabilizes or destabilizes the HOMO and LUMO energy levels. rsc.orgresearchgate.net This, in turn, influences the reduction and oxidation potentials, which are key electrochemical properties. researchgate.net Time-dependent DFT (TD-DFT) is a common extension of this method used to simulate UV-Vis absorption spectra, providing theoretical insight into the electronic transitions of the molecule. beilstein-journals.org

In the specific case of this compound, its C2v symmetry affects the degeneracy of its frontier orbitals. rsc.org Theoretical studies have shown that the energy difference between the HOMO and the next highest occupied molecular orbital (HOMO−1) is significantly larger for this compound than for the more symmetric D6h coronene. rsc.org This non-degeneracy of the frontier orbitals is a key feature of its electronic structure. rsc.org While specific simulated values for the HOMO-LUMO gap of the parent this compound are not detailed in the available literature, the principles of computational chemistry confirm that these properties are readily calculable and essential for predicting its optoelectronic characteristics.

| Property | Theoretical Description | Computational Method |

|---|---|---|

| Frontier Orbital Energies (HOMO, LUMO) | The energy difference between HOMO and HOMO−1 is significantly larger than in coronene due to lower molecular symmetry. rsc.org | DFT |

| Electrochemical Potentials | Related to the calculated HOMO (oxidation) and LUMO (reduction) energy levels. researchgate.netresearchgate.net | DFT |

| Electronic Spectra | Simulated via calculation of electronic transition energies. beilstein-journals.org | TD-DFT |

Environmental Dynamics and Occurrence of Dibenzo A,ghi Perylene

Ubiquitous Presence in Environmental Compartments

Dibenzo(a,ghi)perylene's physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, contribute to its widespread distribution and persistence in the environment. It strongly adsorbs to particulate matter, leading to its transport over long distances and accumulation in various environmental sinks.

This compound is frequently detected in various aqueous environments, including surface waters and wastewater effluents. umweltprobenbank.de Its presence in these systems is a significant concern due to its potential toxicity to aquatic organisms. naturvardsverket.se

In a national-scale study of surface water in China, this compound was one of the 16 priority PAHs investigated, with total PAH concentrations ranging from 300 to 7552 ng·L⁻¹. mdpi.com Similarly, a study of the Buffalo River Estuary in South Africa detected all 16 priority PAHs, with total concentrations in water ranging from 14.91 to 206 µg/L. nih.gov In remote mountain lakes, while the concentrations are lower than in urban areas, the presence of this compound and other high molecular weight PAHs highlights their atmospheric transport and deposition. csic.es Research has shown that in these remote lakes, this compound is largely associated with the particulate phase (91%) due to its low water solubility. csic.es

Wastewater treatment plants are identified as a source of this compound emissions into water. naturvardsverket.se While treatment processes can reduce its concentration, they are not always completely effective. For instance, activated sludge treatment may not fully oxidize PAHs within normal retention times. ymparisto.fi Studies on sludge from wastewater treatment plants have shown the presence of this compound, indicating its removal from the water phase and concentration in the sludge. nih.gov

Below is an interactive table summarizing the concentrations of this compound and total PAHs in various aqueous systems as reported in the literature.

| Water Body Type | Location | This compound Concentration | Total PAH Concentration | Reference |

| Surface Water | China (7 major river basins) | Not individually specified | 300 - 7552 ng/L | mdpi.com |

| River Estuary | Buffalo River, South Africa | Not individually specified | 14.91 - 206 µg/L | nih.gov |

| Remote Mountain Lakes | Europe | Particulate phase dominant (91%) | Dissolved phase: 270 - 560 pg/L | csic.es |

| River Basin | Yinma River, China | Undetected | Not specified | nih.gov |

| Wastewater Effluent | Coke Plant | Part of initial 1904 µg/L total carcinogenic PAHs | Decreased over time with adsorption | researchgate.net |

As a product of incomplete combustion, this compound is commonly found in the atmosphere, adsorbed to particulate matter. umweltprobenbank.dewikipedia.org This atmospheric transport is a significant pathway for its widespread distribution. naturvardsverket.se Emissions from sources such as vehicle exhaust and industrial processes release this compound into the air, where it can be transported over long distances before being deposited into terrestrial and aquatic ecosystems. umweltprobenbank.dewikipedia.org The presence of this compound in remote mountain lakes is a testament to its long-range atmospheric transport. csic.es

Through atmospheric deposition, this compound contaminates soil and dust. umweltprobenbank.de Its persistence allows it to accumulate in these matrices over time. From the soil, it can be taken up by plants, leading to its entry into the food chain. This compound has been found in various food products, including grilled meats and edible oils, primarily as a result of processing and cooking at high temperatures. umweltprobenbank.dewikipedia.org

Identification of Anthropogenic and Natural Sources

The presence of this compound in the environment is attributable to both human activities (anthropogenic) and natural processes, with pyrogenic sources being the most significant contributor.

Pyrogenic processes, which involve the incomplete combustion of organic materials, are the primary source of this compound. umweltprobenbank.dewikipedia.orgtpsgc-pwgsc.gc.ca Major pyrogenic sources include:

Vehicular Emissions: Exhaust from gasoline and diesel engines is a major contributor to atmospheric this compound. umweltprobenbank.dewikipedia.org

Industrial Emissions: Industrial activities such as coal coking, aluminum smelting, and waste incineration release significant amounts of this compound. umweltprobenbank.detpsgc-pwgsc.gc.ca

Residential Heating: The burning of wood, coal, and other biomass for heating and cooking is a notable source. naturvardsverket.se

Open Burning: Forest fires and the burning of agricultural waste also contribute to the environmental load of this compound. naturvardsverket.se

Tobacco Smoke: this compound is a component of tobacco smoke. umweltprobenbank.dewikipedia.org

The ratio of Indeno(1,2,3-cd)pyrene to the sum of Indeno(1,2,3-cd)pyrene and this compound (IP/(IP + Bghi)) is often used to differentiate between petroleum combustion and grass/coal/wood combustion sources. researchgate.net

This compound also occurs naturally in fossil fuels such as crude oil and coal. umweltprobenbank.dewikipedia.orgtpsgc-pwgsc.gc.ca Consequently, petrogenic sources contribute to its presence in the environment through:

Oil Spills: Accidental releases of crude oil and petroleum products can introduce this compound into marine and terrestrial environments. naturvardsverket.se

Natural Oil Seeps: Natural seepage of crude oil from underwater reservoirs is a natural source of this compound in the marine environment.

Coal Tar: this compound is a constituent of coal tar and its derivatives, such as creosote and asphalt. tpsgc-pwgsc.gc.ca

Distribution Patterns and Environmental Transport Mechanisms of this compound

This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that is introduced into the environment primarily through incomplete combustion of organic materials. Its unique chemical and physical properties dictate its movement and persistence in various environmental compartments.

Factors Influencing Environmental Distribution (e.g., Molecular Weight, Solubility)

The environmental fate of this compound is largely governed by its physicochemical properties. With a molecular weight of 276.33 g/mol , it is one of the heavier PAHs. This high molecular weight contributes to its low volatility and low water solubility.

Key properties influencing its distribution include:

Solubility: this compound has a very low solubility in water. This characteristic means it does not readily dissolve in water and is more likely to be found in solid-state environmental matrices.

Adsorption: Due to its low solubility and high affinity for organic matter, this compound strongly adsorbs to particulate matter in the atmosphere, soil, and sediment. In aquatic environments, it quickly binds to suspended particles and settles into the sediment, which acts as a major environmental sink.

Volatility: Its low vapor pressure means that it does not easily evaporate into the atmosphere. When present in the air, it is predominantly found in the particle phase rather than the gas phase.

These factors collectively result in this compound being persistent in soil and sediment, with limited mobility in aqueous solutions. Its primary mode of transport in the environment is through the movement of contaminated particles by air and water.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H12 |

| Molecular Weight | 276.33 g/mol |

| Water Solubility | Very low |

| Vapor Pressure | Low |

| Log Kow (Octanol-Water Partition Coefficient) | High |

Geographic and Temporal Variations in Environmental Concentrations

The concentration of this compound in the environment varies significantly depending on the proximity to emission sources, land use, and historical industrial activities. Urban and industrial areas generally exhibit higher concentrations compared to rural and remote locations.

Geographic Variations:

Studies have documented a wide range of this compound concentrations in different parts of the world. For instance, soils in protected areas in Southern Poland showed concentrations ranging from <0.005 to 6.34 mg/kg. nih.gov In the United Kingdom, elevated levels of benzo(ghi)perylene in urban and industrial herbage suggest that traffic is a significant source. service.gov.uk Research in eastern China near major lakes found this compound in all soil samples analyzed. nih.gov Similarly, a study in Onitsha, Nigeria, detected its presence in soils and sediments, with higher concentrations in areas with combustion activities like waste dump sites. sciencepubco.com

Concentrations of this compound in Soil and Sediment from Various Locations

| Location | Matrix | Concentration Range (µg/kg) |

|---|---|---|

| Southern Poland (Protected Areas) | Soil | <5 - 6340 |

| Onitsha, Nigeria | Soil | 1.0 - 557.8 |

| Onitsha, Nigeria | Sediment | 14.9 - 326.0 |

| Lenga Estuary, Chile | Sediment | Not specified |

Temporal Variations:

Temporal trends in this compound concentrations can reflect changes in emission sources and environmental regulations. A study in New York City from 2001 to 2012 observed modest declines in some nonvolatile PAHs in indoor air, particularly during the non-heating season, which may be linked to legislative regulations targeting traffic-related air pollution. nih.gov Conversely, after the 'Prestige' oil spill off the Galician coast, this compound was one of the PAHs that was not detected in mussels on certain sampling dates, indicating its specific behavior and fate following a major pollution event. researchgate.net Long-term data from the United Kingdom suggests a marked drop in the concentrations of individual PAHs like benzo[ghi]perylene (B138134) between the mid-1980s and 1993. service.gov.uk

Biotransformation and Chemical Degradation Studies of Dibenzo A,ghi Perylene

Microbial Degradation Pathways of Dibenzo(a,ghi)perylene

This compound is a high molecular weight (HMW) polycyclic aromatic hydrocarbon (PAH) containing six fused benzene (B151609) rings. Its chemical stability, low water solubility, and high hydrophobicity contribute to its persistence in the environment and resistance to microbial degradation.

Bacterial Degradation Mechanisms of High Molecular Weight PAHs

The biodegradation of HMW PAHs by bacteria is a critical process for the remediation of contaminated environments. However, the rate of degradation tends to decrease as the number of aromatic rings increases. researchgate.net The stability and hydrophobicity of molecules like this compound are primary factors contributing to their environmental persistence. proquest.com

A number of bacterial genera, including Mycobacterium, Sphingomonas, Rhodococcus, and Pseudomonas, have been identified for their ability to metabolize PAHs. researchgate.netresearchgate.net The initial step in the aerobic degradation of PAHs by bacteria is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming unstable cis-dihydrodiols, which are then further metabolized through a series of enzymatic reactions leading to ring cleavage and eventual mineralization. nih.govresearchgate.net While many bacteria can degrade PAHs with up to four rings, the breakdown of five- and six-ring structures often proceeds very slowly. nih.govmdpi.com

Yeast-Mediated Biotransformation Processes

Recent studies have highlighted the potential of yeast consortia for the degradation of highly complex PAHs like this compound. A specific consortium, designated YC04, demonstrated significant degradation capabilities. This consortium comprises three yeast species: Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NSO4. cabidigitallibrary.orgamanote.com

In a laboratory setting, the YC04 consortium was able to degrade 60% of this compound at an initial concentration of 40 mg/L over a six-day incubation period. cabidigitallibrary.orgamanote.com This finding suggests that yeast-based systems can be a valuable approach for the remediation of environments contaminated with HMW PAHs. cabidigitallibrary.org

| Yeast Consortium | Component Species | Initial Concentration (mg/L) | Degradation (%) | Incubation Time (days) | Reference |

|---|---|---|---|---|---|

| YC04 | Rhodotorula sp. NS01, Debaryomyces hansenii NS03, Hanseniaspora valbyensis NSO4 | 40 | 60 | 6 | cabidigitallibrary.orgamanote.com |

Kinetic Modeling of Biodegradation (e.g., First-Order Kinetics and Half-Life Determination)

The rate of biodegradation of this compound by the yeast consortium YC04 was found to follow first-order kinetics. cabidigitallibrary.orgamanote.com This model assumes that the rate of degradation is directly proportional to the concentration of the substrate. jeb.co.in The degradation rate constant (k) for this compound under these conditions was calculated to be 0.164 per day. proquest.comnih.gov

Based on this kinetic model, the half-life (t½) of this compound was determined to be 4.218 days. cabidigitallibrary.orgamanote.com The half-life represents the time required for the concentration of the compound to be reduced by half. A shorter half-life indicates a faster rate of degradation.

| Kinetic Model | Degradation Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | Reference |

|---|---|---|---|

| First-Order | 0.164 | 4.218 | proquest.comcabidigitallibrary.orgamanote.comnih.gov |

Enzymatic Activities Involved in this compound Degradation

The degradation of this compound by the yeast consortium YC04 involved the activity of several key oxidative enzymes. cabidigitallibrary.orgamanote.com These enzymes are crucial for initiating the breakdown of the stable aromatic structure. The identified enzymes include:

Dioxygenases (1,2-dioxygenase and 2,3-dioxygenase): These enzymes are critical for the initial attack on the aromatic rings, incorporating oxygen to destabilize the structure and facilitate ring cleavage. researchgate.net

Catalase: This enzyme breaks down hydrogen peroxide, a byproduct of oxidative metabolism, protecting the microbial cells from oxidative stress.

Laccase: Laccases are multi-copper oxidases that can oxidize a wide range of organic compounds, including phenols and aromatic amines, making them effective in degrading complex aromatic structures.

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These are powerful oxidative enzymes, primarily found in fungi, that are capable of degrading lignin, a complex polymer with structural similarities to HMW PAHs. Their non-specific oxidative action allows them to attack recalcitrant molecules like this compound.

Identification of Intermediate Metabolites and Elucidation of Proposed Degradation Pathways

Analysis of the degradation process using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) allowed for the identification of several intermediate metabolites, leading to a proposed degradation pathway for this compound by the yeast consortium YC04. researchgate.netcabidigitallibrary.orgamanote.com

The proposed pathway suggests an initial oxidation of the parent compound, followed by subsequent ring fissions to produce smaller, more readily biodegradable molecules. While some intermediates may be transient, the identified metabolites indicate a stepwise breakdown of the complex six-ring structure. researchgate.net Although derived from human metabolism studies, the formation of compounds like B[ghi]P 3,4-oxide and 3,4-dihydroxy-3,4-dihydro-B[ghi]P suggests that initial oxidation across the K-region is a plausible first step in the breakdown of the molecule in biological systems. nih.gov

Co-metabolism Strategies for Enhancing High Molecular Weight PAH Degradation

Co-metabolism is a strategy where microorganisms degrading one compound produce enzymes that can fortuitously degrade another, often more complex, compound. This approach is particularly relevant for HMW PAHs, which may not serve as a primary growth substrate for many microbes. The presence of a more easily degradable substrate can induce the production of the necessary enzymes for the breakdown of the target pollutant. mdpi.com

For example, studies have shown that the addition of pyrene (a four-ring PAH) can significantly enhance the degradation of five-ring PAHs like benzo[a]pyrene (B130552) by bacterial cultures. mdpi.com Similarly, the addition of a simple carbon source like starch has been shown to improve the degradation of PAH mixtures by fungal species. These co-metabolic strategies can stimulate the microbial populations and their enzymatic activities, leading to more effective bioremediation of sites contaminated with recalcitrant compounds like this compound. researchgate.net

Chemical Degradation Processes

The breakdown of this compound is primarily achieved through chemical reactions that alter its stable aromatic structure. Oxidative methods are particularly significant in initiating its degradation.

Oxidative Degradation Methods

Oxidative degradation involves the use of strong oxidizing agents that react with this compound, leading to the formation of more water-soluble and less complex compounds. Common agents used in water treatment, such as ozone and chlorine, are effective in this regard. These agents oxidize polycyclic aromatic hydrocarbons (PAHs) to produce quinones, diacids, and other oxidation products. ymparisto.fi

Chlorination has been shown to be an effective method for breaking down this compound. For instance, treating this compound with 2.2 ppm of free chlorine at 20°C and a pH of 6.8 resulted in a 50% reduction in its concentration in just 15 minutes. ymparisto.fi The half-life for the reaction of chlorine with PAHs, in general, is typically less than half an hour. ymparisto.fi

Ozone is an even more potent oxidizing agent for this compound. The calculated half-life for the reaction of this compound in the presence of ozone is approximately one minute, indicating a very rapid degradation process. ymparisto.fi In the atmosphere, PAHs can react with pollutants like ozone and nitrogen oxides, leading to the formation of diones and nitro-PAHs. nih.gov

Table 1: Oxidative Degradation of this compound

| Oxidizing Agent | Conditions | Result | Half-life |

|---|---|---|---|

| Free Chlorine | 2.2 ppm, 20°C, pH 6.8 | 50% concentration reduction in 15 mins | < 0.5 hours (general for PAHs) ymparisto.fi |

Enhanced Degradation via Nanomaterial Catalysis (e.g., Zinc Oxide Nanoparticles)

The degradation of persistent organic pollutants can be significantly accelerated through photocatalysis using nanomaterials. Zinc Oxide (ZnO) nanoparticles are versatile semiconductor materials that have demonstrated effectiveness in degrading various organic contaminants, such as textile dyes, through photocatalytic processes. researchgate.netkashanu.ac.irmdpi.commdpi.comundip.ac.id

The general mechanism of ZnO photocatalysis involves the generation of reactive oxygen species (ROS) when the nanoparticles are exposed to light, particularly UV radiation. mdpi.com When ZnO absorbs photons with energy equal to or greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (•O2−). mdpi.com These radicals are powerful oxidizing agents that can attack and break down complex organic molecules like PAHs into simpler, less harmful substances such as CO2 and H2O. nih.gov The efficiency of this process can be influenced by factors like catalyst dosage, light source, and pH. mdpi.com

While specific studies focusing exclusively on this compound are not detailed in the provided sources, the principles demonstrated in the degradation of other complex organic molecules are applicable. The use of ZnO nanorods and other composite materials, for example, has shown high degradation rates for various dyes under different light conditions, indicating the potential for this technology in the remediation of PAH-contaminated environments. kashanu.ac.irmdpi.com

Influence of Environmental Factors on this compound Degradation Rates

The rate at which this compound degrades is not constant and is significantly influenced by a variety of environmental factors. These factors can affect both chemical and biological degradation pathways.

Light: Photodegradation is a crucial process for the breakdown of PAHs. nih.gov When dissolved in water or adsorbed onto particles, PAHs can be decomposed by exposure to ultraviolet light from solar radiation. nih.gov Studies on a mixture of five PAHs, including benzo[a]pyrene, showed that irradiation with light led to a degradation of up to 90% for some compounds. pjoes.com The loss of these PAHs occurred much more rapidly in natural river water compared to distilled water, a phenomenon particularly visible in the first few days of exposure. pjoes.com After 21 days, light exposure increased PAH losses to over 90% in river water. pjoes.com

Temperature: Temperature plays a considerable role in degradation rates. Generally, higher temperatures increase the solubility of PAHs, which can enhance their bioavailability for degradation. ijpab.com Most microbial degradation processes are optimal within the mesophilic range of 20°C to 35°C. ijpab.com Lower temperatures, conversely, tend to slow down degradation rates. ijpab.com

Presence of Other Substances: The chemical matrix of the environment is a key factor. The degradation of PAHs is significantly faster in natural river water than in distilled water, suggesting that components within the natural water, such as dissolved organic matter or microorganisms, facilitate the process. pjoes.com Furthermore, aeration with air was found to increase the loss of PAHs compared to samples kept in darkness without aeration. pjoes.com In the atmosphere, the presence of pollutants like ozone, nitrogen oxides, and sulfur dioxide can lead to the transformation of PAHs into other derivatives. nih.gov

Moisture and pH: For degradation occurring in soil, moisture is essential for microbial activity, as it facilitates the transport of nutrients and waste products. ijpab.com The optimal moisture level depends on the soil type and climate. The pH of the environment also influences microbial growth and enzyme activity, which are critical for biodegradation. ijpab.com

Table 2: Influence of Environmental Conditions on PAH Degradation

| Factor | Condition | Effect on Degradation Rate |

|---|---|---|

| Light | Irradiation (UV/Sunlight) | Significantly increases degradation (up to 90%) pjoes.com |

| Water Type | River Water vs. Distilled Water | Much faster degradation in river water pjoes.com |

| Aeration | Air Saturation | Increases the rate of PAH loss pjoes.com |

| Temperature | Increase within optimal range (e.g., 20-35°C) | Increases solubility and microbial activity, enhancing degradation ijpab.com |

Advanced Analytical Methodologies for Dibenzo A,ghi Perylene Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex mixtures of PAHs like dibenzo(a,ghi)perylene. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantifying the parent compound or identifying its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of PAHs in environmental samples. diva-portal.org It offers excellent selectivity, sensitivity, and resolution, making it suitable for identifying and quantifying this compound in complex mixtures. diva-portal.org In this method, the sample extract is vaporized and separated based on the compounds' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

One of the challenges in PAH analysis is the presence of isomers, which have the same molecular weight and can be difficult to separate chromatographically. diva-portal.org However, specialized GC columns with selective stationary phases have been developed to improve the separation of isomeric PAHs. diva-portal.org For instance, the analysis of ambient air samples often employs GC-MS to determine the concentration of various PAHs, including this compound, which tends to be associated with particulate matter. labrulez.com The method's sensitivity is demonstrated by its ability to achieve detection limits in the picogram per cubic meter (pg m-3) range for higher molecular weight PAHs. labrulez.com

| Parameter | Typical Value/Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | diva-portal.org |

| Application | Analysis of PAHs in environmental samples (air, water, soil) | diva-portal.orglabrulez.comepa.gov |

| Key Advantage | High sensitivity, selectivity, and resolution | diva-portal.org |

| Common Challenge | Separation of isomeric PAHs | diva-portal.org |

| Reported LOQ (Benzo[a]pyrene) | 8.0 pg m-3 in air samples | labrulez.com |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) is another principal technique for the analysis of PAHs. When coupled with a fluorescence detector (FLD), it becomes an exceptionally sensitive method for compounds that fluoresce, such as this compound. hplc.eujasco-global.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase in a column. For PAHs, reversed-phase HPLC is commonly used.

Fluorescence detection offers high selectivity because not all compounds fluoresce. Furthermore, specificity can be enhanced by selecting optimal excitation and emission wavelengths for the target analyte. hplc.euthermofisher.com this compound is one of several PAHs that can be separated and detected with high sensitivity using this method. hplc.euresearchgate.net Programmed wavelength switching during the chromatographic run allows for the optimal detection of different PAHs as they elute from the column. thermofisher.comresearchgate.net The sensitivity of HPLC-FLD can be significantly higher than UV detection for fluorescent PAHs, with detection limits reported to be 20 to 400 times lower. jasco-global.com

| Parameter | HPLC-FLD for PAH Analysis | Source |

| Detector | Fluorescence Detector (FLD) | hplc.eujasco-global.com |

| Key Advantage | High sensitivity and selectivity for fluorescent compounds | hplc.eujasco-global.com |

| Wavelength Programming | Allows for optimized detection of multiple PAHs in a single run | thermofisher.comresearchgate.net |

| Sensitivity Comparison | 20 to 400 times more sensitive than UV detection for certain PAHs | jasco-global.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

For the analysis of PAH metabolites in biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This is particularly important for metabolite analysis, as these compounds are often present at very low concentrations in complex biological matrices like urine. mdpi.com

Research on the genotoxicity of this compound has utilized LC-MS/MS to identify its metabolites and their reaction products with DNA. nih.govnih.gov In one study, a biocolloid reactor-LC-MS/MS approach was used to demonstrate the metabolic activation of this compound. nih.gov This powerful analytical tool revealed for the first time that a major DNA adduct results from the reaction between a this compound metabolite (B[ghi]P 3,4,11,12-bisoxide) and deoxyguanosine, providing crucial insights into its potential mechanisms of toxicity. nih.govnih.gov The method involves separating the metabolites using a capillary C18 column followed by detection with a mass spectrometer, which can be programmed to detect specific parent and daughter ions, ensuring highly selective and sensitive quantification. nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate the target analytes, such as this compound, from the sample matrix and remove interfering substances.

Solid-Phase Extraction (SPE) and Microextraction Methods (e.g., SPME, DLLME)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PAHs from aqueous samples. windows.netperlan.com.plphenomenex.com It involves passing a liquid sample through a cartridge containing a solid sorbent. The PAHs are retained on the sorbent, while other components of the matrix pass through. The retained PAHs are then eluted with a small volume of an organic solvent. windows.net Automated online SPE systems have been developed to reduce sample preparation time and improve reproducibility for the analysis of PAHs in drinking water. perlan.com.pl

Solid-phase microextraction (SPME) is a solvent-free alternative to traditional extraction methods. researchgate.netnih.gov In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace). researchgate.netyoutube.com The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net Parameters such as fiber coating, extraction time, and temperature must be optimized to achieve good sensitivity. researchgate.netnih.gov

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and rapid extraction times. analis.com.mymdpi.comthermofisher.com This technique involves the rapid injection of a mixture of an extraction solvent (a high-density organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. akjournals.com A cloudy solution forms, creating a large surface area between the extraction solvent and the sample, which facilitates the rapid transfer of analytes into the fine droplets of the extraction solvent. mdpi.comakjournals.com The mixture is then centrifuged to separate the organic and aqueous phases, and a small volume of the sedimented organic phase is collected for analysis. thermofisher.comakjournals.com DLLME has been successfully applied to the simultaneous determination of multiple PAHs in water samples. mdpi.comakjournals.com

| Method | Principle | Key Advantages | Source |

| SPE | Analyte partitioning between a liquid sample and a solid sorbent. | Effective cleanup and concentration; can be automated. | windows.netperlan.com.pl |

| SPME | Analyte partitioning from sample matrix into a coated fiber. | Solvent-free, simple, sensitive. | researchgate.netnih.govyoutube.com |

| DLLME | Rapid partitioning of analytes into fine droplets of an extraction solvent dispersed in the sample. | Fast, high enrichment factor, low solvent consumption. | analis.com.mymdpi.comthermofisher.comakjournals.com |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used method for extracting PAHs from aqueous samples. gov.bc.canih.gov The technique is based on the differential solubility of the analytes in two immiscible liquids, typically water and an organic solvent like dichloromethane. gov.bc.ca The sample is shaken vigorously with the extraction solvent, and the PAHs partition into the organic layer. The organic layer is then separated, concentrated, and analyzed. While effective, traditional LLE methods can be time-consuming and require large volumes of potentially hazardous organic solvents. mdpi.comnih.gov Pressurized liquid extraction (PLE) is a more modern approach that uses elevated temperature and pressure to achieve faster and more efficient extractions with less solvent compared to classical methods like Soxhlet extraction. glsciences.eu

Comparison of Extraction Efficiencies (e.g., Soxhlet Extraction vs. Sonication)

The accurate quantification of this compound from complex environmental matrices is critically dependent on the efficiency of the initial extraction step. The choice of extraction technique can significantly influence recovery rates, and therefore, the reliability of the final analytical result. Two of the most established methods for solid samples are Soxhlet extraction and ultrasonic agitation (sonication).

Soxhlet extraction is a classical and widely used technique, often serving as a benchmark for other methods. bam.de It involves the continuous washing of a solid sample with a refluxing solvent, which allows for exhaustive extraction over an extended period (up to 24 hours). bam.de This method is renowned for its effectiveness, particularly for high-molecular-weight Polycyclic Aromatic Hydrocarbons (PAHs) like this compound, with studies showing recovery rates of 60% to 90% for PAHs from vegetation. scientificlabs.co.uk However, the primary drawbacks of Soxhlet extraction are the large volumes of organic solvent required and the long extraction times, making it both labor-intensive and costly. bam.de

Sonication, or ultrasonic extraction, offers a more rapid alternative. This technique uses high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the sample matrix, enhancing solvent penetration and analyte desorption. The process is significantly faster than Soxhlet, often completed in under an hour. However, its efficiency can be more variable and matrix-dependent. Some studies have reported lower efficacy for sonication, recovering only 10% to 50% of PAHs from vegetation samples in one case, while another study on soil samples found recovery rates of 70% to 107%. scientificlabs.co.uknih.gov

The comparative efficiency of these methods is not always straightforward and depends heavily on the sample matrix, analyte concentration, and specific procedural parameters. For instance, in the analysis of PAHs in contaminated soils, one study found no significant difference in the extraction efficiencies for less polluted samples between Soxhlet and sonication. eraqc.com However, for highly polluted soils, the efficiency decreased in the order of other methods, with sonication being superior to Soxhlet extraction. eraqc.com Conversely, a study on sediment samples found the total yield of organic material to be very similar between ultrasonication (2.53%) and the Soxhlet method (2.41%). epa.gov For high-molecular-weight PAHs (molecular weight >170 g/mol ), which includes this compound, some research indicates no significant differences between the extraction techniques. epa.gov

Ultimately, the choice between Soxhlet and sonication involves a trade-off between the exhaustive, robust nature of Soxhlet and the speed and lower solvent consumption of sonication. The optimal method must be determined based on the specific analytical goals, matrix type, and available resources, with validation being crucial for ensuring data quality.

Interactive Data Table: Comparison of Extraction Method Performance for PAHs

| Feature | Soxhlet Extraction | Sonication (Ultrasonic Extraction) |

| Principle | Continuous solvent reflux and siphoning | High-frequency sound waves causing cavitation |

| Typical Duration | 6-24 hours bam.de | 15-60 minutes |

| Solvent Consumption | High (e.g., >150 mL for 10g soil) bam.de | Low to Moderate |

| Reported Recovery | 60-90% (vegetation) scientificlabs.co.uk, 57-99% (soil) nih.gov | 10-50% (vegetation) scientificlabs.co.uk, 70-107% (soil) nih.gov |

| Advantages | Robust, exhaustive, well-established benchmark bam.de | Fast, lower solvent use, less labor-intensive |

| Disadvantages | Time-consuming, high solvent use, potential for thermal degradation of volatile compounds bam.descientificlabs.co.uk | Variable efficiency, potential for incomplete extraction, matrix-dependent scientificlabs.co.ukeraqc.com |

Advanced Detection and Characterization Methods

Following extraction and cleanup, highly sensitive and specific instrumental techniques are required for the detection and characterization of this compound, especially when studying its metabolic fate.

Understanding the metabolic activation of this compound is key to assessing its biological activity. Advanced in-vitro systems that mimic physiological processes have been developed for this purpose. Among these are electro-optical arrays and magnetic biocolloid reactors, which have been successfully applied to study the metabolites of this compound (often referred to as Benzo[ghi]perylene (B138134) or B[ghi]P in literature). scientificlabs.co.uk

These innovative systems utilize thin films of DNA and human metabolic enzymes, such as cytochrome P450 (CYP) isoforms 1A1 and 1B1, which are known to be active in the metabolism of PAHs. scientificlabs.co.uk In one approach, electro-optical toxicity screening arrays are used. These arrays feature multiple spots composed of composite films of DNA, metabolic enzymes, and a ruthenium metallopolymer that emits light. When this compound is introduced, it is metabolized by the enzymes into reactive products that can damage the DNA, leading to a measurable change in the light signal. scientificlabs.co.uk This technique allows for a relatively high-throughput screening of genotoxic potential. Studies using these arrays have shown that metabolites of this compound damage DNA at a significantly lower rate (approximately 3-fold less) than those of the highly carcinogenic Benzo[a]pyrene (B130552). scientificlabs.co.uk

A complementary approach involves the use of magnetic biocolloid reactors. In this method, 1 µm magnetic beads are coated with layers of metabolic enzymes and, in some cases, DNA. These beads are processed in 96-well plates, creating micro-reactors where the metabolism of this compound can be studied. scientificlabs.co.uk The parent compound is added to the wells containing the biocolloids and an NADPH-regenerating system to initiate the enzymatic reaction. After incubation, the beads are separated magnetically, and the resulting metabolites in the solution are collected for analysis by highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scientificlabs.co.uk This bioreactor-LC-MS/MS approach has been used to identify specific metabolites and DNA adducts of this compound, providing crucial insights into its metabolic pathways. scientificlabs.co.uk

The accurate quantification of this compound in complex samples is often challenging due to analyte loss during the extensive sample preparation process (extraction, cleanup) and potential matrix effects during instrumental analysis. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges, providing the highest level of accuracy and precision. bam.deeraqc.com

This method relies on the use of an isotopically labeled version of the target analyte as an internal standard. meritlabs.com For this compound, this involves standards where some of the carbon or hydrogen atoms are replaced with their heavier, stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (D, ²H). epa.govwa.gov For example, ¹³C₁₂-Dibenzo(a,ghi)perylene and D₁₂-Dibenzo(a,ghi)perylene are commercially available for this purpose. epa.govhpst.cz

The principle of IDMS is straightforward. A known quantity of the labeled internal standard is added (spiked) into the sample at the very beginning of the analytical procedure. eraqc.com Because the isotopically labeled standard is chemically identical to the native (unlabeled) analyte, it behaves identically during every step of the process, including extraction, cleanup, and chromatographic separation. meritlabs.comepa.gov Consequently, any loss of the native this compound during sample workup is mirrored by a proportional loss of the labeled standard.

During the final analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS, the mass spectrometer can differentiate between the native analyte and the heavier labeled internal standard based on their mass-to-charge ratio. epa.gov By measuring the ratio of the signal from the native analyte to the signal from the known amount of added internal standard, the initial concentration of this compound in the sample can be calculated with high accuracy. This ratio remains constant even if analyte is lost, effectively correcting for procedural losses and matrix-induced signal suppression or enhancement. eraqc.com The use of IDMS significantly reduces systematic errors and has been shown to improve the average recovery of PAH analyses from around 70% to over 100%. bam.de

Reactivity and Derivatization Chemistry of Dibenzo A,ghi Perylene

Electrophilic Aromatic Substitution Reactions at Peripheral Sites

Polycyclic aromatic hydrocarbons like Dibenzo(a,ghi)perylene are known to undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of these reactions is determined by the electronic properties of the PAH core. For benzo[ghi]perylene (B138134), a closely related PAH, substitution at the benzene (B151609) nucleus is known to occur via several key electrophilic aromatic substitution pathways, including halogenation, nitration, and sulfonation. nih.gov These reactions typically require a catalyst to activate the electrophile. nih.gov

The introduction of substituents onto the this compound core through these methods allows for the tuning of its electronic and photophysical properties. The precise positions of substitution depend on the directing effects of the existing fused ring system and the nature of the electrophile.

Metal-Catalyzed C-H Activation Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of arenes, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. eurekaselect.comrsc.org This methodology allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. While the C-H functionalization of various polycyclic aromatic hydrocarbons has been reported, specific studies on this compound are not extensively documented in the current literature. eurekaselect.comrsc.org

However, the principles of metal-catalyzed C-H activation can be extended to this compound. Palladium, rhodium, and iridium catalysts are commonly employed for the C-H activation of PAHs. eurekaselect.comrsc.org The reaction typically proceeds through a directing group-assisted mechanism or via direct C-H activation of the electron-rich aromatic core. Given the complex structure of this compound, achieving high regioselectivity would be a key challenge in its direct C-H functionalization. Future research in this area could open new avenues for the synthesis of complex this compound-based materials with tailored properties.

Oxidation Reactions and Quinone Formation

The oxidation of this compound can lead to the formation of quinones, which are compounds containing a fully conjugated cyclic dione (B5365651) structure. The oxidation of PAHs can be achieved using various oxidizing agents, including chromic acid. govinfo.govrsc.org The positions of oxidation are influenced by the electronic and steric factors of the parent hydrocarbon. govinfo.gov For instance, the oxidation of dibenz[a,h]anthracene (B1670416) with chromic acid yields a mixture of a p-dione and an o-dione. govinfo.gov

The formation of quinones from this compound introduces reactive carbonyl groups, which can serve as handles for further functionalization. These quinone derivatives are of interest for their potential applications in electronic materials and as intermediates in organic synthesis.

An interesting and less conventional route to quinone-type structures from this compound involves the concept of charge umpolung. In this approach, the normal reactivity of the PAH is inverted. By reducing this compound to its dianion, the electron density is redistributed, making certain positions more nucleophilic. Subsequent oxidation of this dianion can lead to the formation of diketones.

This strategy has been demonstrated for a related dibenzoperylene system. The reduction of the neutral hydrocarbon to its dianion results in a high electron density at the bay regions. When this dianion is exposed to an oxidizing agent like oxygen, a diketone is formed in nearly quantitative yields through an addition-elimination sequence. This method provides a highly efficient synthesis of bay region quinones that are often difficult to obtain through direct oxidation of the neutral PAH.

Reactions with Nitrogen Species (e.g., Nitro Derivative Formation with Nitrogen Oxide and Dioxide)

This compound can react with nitrogen species, leading to the formation of nitro derivatives. Specifically, benzo[ghi]perylene has been shown to react with nitrogen oxide and nitrogen dioxide to yield nitro compounds. nih.gov The reaction with nitrogen dioxide (NO2) can proceed through different mechanisms depending on the reaction conditions and the substrate. scispace.comcity.ac.uknih.gov For aromatic compounds, the reaction can involve electrophilic attack by the nitronium ion (NO2+), which can be formed from nitrogen dioxide, or through radical pathways. city.ac.uk The introduction of nitro groups onto the this compound skeleton significantly alters its electronic properties and can serve as a precursor for the synthesis of amino derivatives.

Cycloaddition Reactions in Core Expansion and Functionalization

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the core expansion and functionalization of polycyclic aromatic hydrocarbons. researchgate.netmdpi.comnih.gov The bay regions of perylene (B46583) and its derivatives are known to act as dienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.netmdpi.com This strategy allows for the annulation of new rings onto the this compound framework, leading to larger, more complex PAH structures.

A variety of dienophiles can be employed in these reactions, including maleic anhydride (B1165640), acetylenedicarboxylates, and arynes. mdpi.comresearchgate.net For example, the cycloaddition of dialkyl diazenedicarboxylates to the bay region of perylene leads to the formation of 1,2-diazobenzo[ghi]perylene derivatives. researchgate.netmdpi.com Similarly, the reaction with benzyne, generated in situ, can be used to synthesize naphtho[ghi]perylene. mdpi.com The efficiency of these cycloaddition reactions can be influenced by steric and electronic factors of both the diene and the dienophile. researchgate.net

Synthesis of Novel this compound Derivatives and Byproducts (e.g., Dibromobenzo(ghi)perylene)